Computational Physicochemical Profiling Versus the Cyclohexanecarboxamide Analog (CAS 899744-83-3)
A computational comparison of key drug-like physicochemical parameters between the target compound and its closest commercially cataloged analog—N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide (CAS 899744-83-3)—reveals differentiating features. The 4-phenyltetrahydro-2H-pyran ring in the target compound introduces an oxygen heteroatom and a pendant phenyl substituent, increasing molecular weight (408.5 vs. ~358.5 Da), hydrogen-bond acceptor count (4 vs. 3), and topological polar surface area (estimated ~62 vs. ~42 Ų) relative to the cyclohexane analog . These differences are consistent with altered membrane permeability and solubility profiles, though no experimental logP or logD data are publicly available for either compound.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 408.5 Da; HBA = 4 |
| Comparator Or Baseline | N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide (MW ~358.5; HBA = 3) |
| Quantified Difference | ΔMW ≈ +50 Da; ΔHBA = +1 |
| Conditions | Values derived from molecular formula C25H32N2O3 (target) vs. estimated C21H30N2O2 (analog); no experimental measurement context available. |
Why This Matters
A higher molecular weight and additional hydrogen-bond acceptor can influence passive membrane permeability and solubility, parameters critical for cell-based assay performance and in vivo pharmacokinetics, making the cyclohexane analog unsuitable as a direct substitute in biological studies.
